Eucalyptol Demonstrates a 36% Oral Glucocorticosteroid-Sparing Effect in Severe Asthma vs. 7% for Placebo
In a double-blind, placebo-controlled trial in patients with steroid-dependent severe asthma, oral 1,8-cineole (200 mg t.i.d.) reduced daily prednisolone dosage by 36% (mean decrease 3.75 mg, range 2.5–10 mg), compared with a 7% reduction (2.5–5 mg) in the placebo group . This steroid-sparing property is not reported for standard mucolytics such as N-acetylcysteine or ambroxol, representing a therapeutically meaningful and quantifiable differentiator.
| Evidence Dimension | Oral glucocorticosteroid-sparing capacity |
|---|---|
| Target Compound Data | 36% reduction in daily prednisolone dose (mean: 3.75 mg; range: 2.5–10 mg) |
| Comparator Or Baseline | Placebo: 7% reduction (2.5–5 mg) |
| Quantified Difference | 29 percentage-point greater reduction vs. placebo (absolute difference in mean dose reduction: 1.25 mg/day) |
| Conditions | 12-week, double-blind, placebo-controlled trial; patients with severe steroid-dependent asthma |
Why This Matters
This establishes eucalyptol as a clinically proven, oral steroid-sparing agent—a property absent from standard mucolytics—enabling procurement decisions favoring eucalyptol for add-on therapy in severe asthma.
- [1] Juergens UR, Dethlefsen U, Steinkamp G, Gillissen A, Repges R, Vetter H. Anti-inflammatory activity of 1.8-cineol (eucalyptol) in bronchial asthma: a double-blind placebo-controlled trial. Respir Med. 2003;97(3):250–256. View Source
